![molecular formula C18H15NO B11855829 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one CAS No. 59015-41-7](/img/structure/B11855829.png)
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one is a chemical compound that belongs to the class of isoindolones This compound is characterized by a fused ring system that includes a benzene ring and an isoindolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to facilitate the functionalization of the indole ring system .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to ensure high yield and purity. This includes the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, which are employed in the addition reactions to the carbonyl group . Acidic and basic conditions are also utilized to facilitate different reaction pathways, such as cyclization and cleavage reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of alkyllithium to the carbonyl group followed by lactam ring opening and intramolecular cyclization can lead to the formation of hydroxy- and anilinoindanone derivatives .
Scientific Research Applications
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structural features allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the production of inflammatory mediators or interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one include 2-acetyl-4-phenyl-2,3,3a,4-tetrahydro-benzo[f]isoindol-1-one and 2-benzyl-9-phenyl-2,3-dihydro-benzo[f]isoindol-1-one . These compounds share structural similarities but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of the phenyl and isoindolone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59015-41-7 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20) |
InChI Key |
BUOUDLGEGLZYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

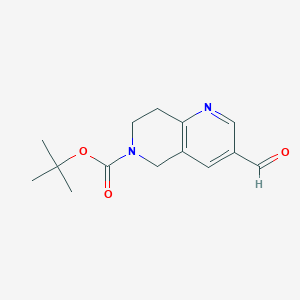

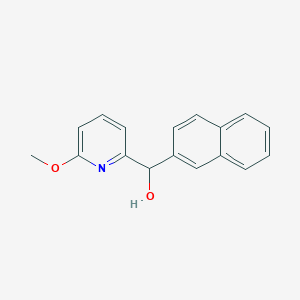
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
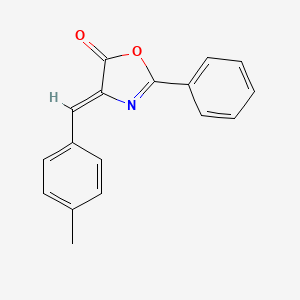
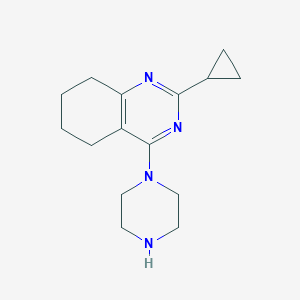

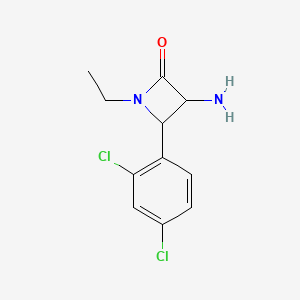
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)
